molecular formula C6H10O2 B13456927 3-Methylpent-4-yne-1,3-diol

3-Methylpent-4-yne-1,3-diol

Cat. No.: B13456927
M. Wt: 114.14 g/mol
InChI Key: GGQYQDHVPNLDSQ-UHFFFAOYSA-N
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Description

3-Methylpent-4-yne-1,3-diol is an organic compound characterized by the presence of a triple bond between the fourth and fifth carbon atoms and hydroxyl groups attached to the first and third carbon atoms. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpent-4-yne-1,3-diol can be achieved through various methods. One common approach involves the reaction of 3-methyl-1-pentyne with formaldehyde in the presence of a base, followed by hydrolysis to yield the desired diol. Another method includes the use of acetylene derivatives and subsequent functional group transformations to introduce the hydroxyl groups at the appropriate positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation, oxidation, and other chemical transformations to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylpent-4-yne-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for hydroxyl group substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

3-Methylpent-4-yne-1,3-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylpent-4-yne-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the triple bond can participate in addition reactions. These interactions can modulate enzyme activity, cellular signaling pathways, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-pentyne: Lacks the hydroxyl groups present in 3-Methylpent-4-yne-1,3-diol.

    3-Methyl-1-penten-4-yn-3-ol: Contains a similar structure but with different functional groups.

    3-Methyl-1-pentyn-3-ol: Similar alkyne structure with a hydroxyl group at a different position.

Uniqueness

This compound is unique due to the presence of both hydroxyl groups and a triple bond, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

3-methylpent-4-yne-1,3-diol

InChI

InChI=1S/C6H10O2/c1-3-6(2,8)4-5-7/h1,7-8H,4-5H2,2H3

InChI Key

GGQYQDHVPNLDSQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)(C#C)O

Origin of Product

United States

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